Product packaging for Chaetoglobosin G(Cat. No.:)

Chaetoglobosin G

Cat. No.: B1262697
M. Wt: 528.6 g/mol
InChI Key: COZBDBUQXIMMKP-RWFPWACCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chaetoglobosin G is a cytochalasan alkaloid and a significant fungal secondary metabolite, primarily produced by various Chaetomium species, with Chaetomium globosum being a prominent source . This compound features a characteristic perhydroisoindolone moiety fused to a macrocyclic ring and incorporates a 10-(indol-3-yl) group derived from tryptophan, defining it as a member of the chaetoglobosin class . Its molecular formula is C 32 H 36 N 2 O 5 and it has a molecular weight of 528.65 g/mol . The CAS Registry Number for this compound is 65773-98-0 . Researchers value this compound for its broad spectrum of documented bioactivities. Studies have identified it as a potent compound with antitumor and cytotoxic properties against various cancer cell lines . Furthermore, it exhibits significant antifungal and antibacterial effects, highlighting its potential in antimicrobial research . As a cytochalasin, its fundamental mechanism of action is linked to the disruption of the actin cytoskeleton in eukaryotic cells. By binding to actin filaments, it inhibits cytoplasmic division and cell movement, which can lead to the induction of apoptosis (programmed cell death) . This core mechanism underpins its utility in fundamental cell biology studies investigating processes like cytokinesis, cell motility, and signal transduction. The applications of this compound in research are multifaceted. In oncology, it serves as a tool compound for exploring pathways of apoptosis and evaluating anti-proliferative effects in vitro. Its strong antifungal activity also makes it a candidate for agricultural research focused on developing biocontrol agents against plant pathogens . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H36N2O5 B1262697 Chaetoglobosin G

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H36N2O5

Molecular Weight

528.6 g/mol

IUPAC Name

(1R,7E,9S,11E,13R,14S,17R,18S)-14-hydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-7,11,15-triene-2,5,6,20-tetrone

InChI

InChI=1S/C32H36N2O5/c1-17-8-7-10-23-30(38)20(4)19(3)28-25(15-21-16-33-24-11-6-5-9-22(21)24)34-31(39)32(23,28)27(36)13-12-26(35)29(37)18(2)14-17/h5-7,9-11,14,16-17,23,25,28,30,33,38H,8,12-13,15H2,1-4H3,(H,34,39)/b10-7+,18-14+/t17-,23-,25-,28-,30+,32+/m0/s1

InChI Key

COZBDBUQXIMMKP-RWFPWACCSA-N

SMILES

CC1CC=CC2C(C(=C(C3C2(C(=O)CCC(=O)C(=O)C(=C1)C)C(=O)NC3CC4=CNC5=CC=CC=C54)C)C)O

Isomeric SMILES

C[C@H]\1C/C=C/[C@H]2[C@@H](C(=C([C@@H]3[C@@]2(C(=O)CCC(=O)C(=O)/C(=C1)/C)C(=O)N[C@H]3CC4=CNC5=CC=CC=C54)C)C)O

Canonical SMILES

CC1CC=CC2C(C(=C(C3C2(C(=O)CCC(=O)C(=O)C(=C1)C)C(=O)NC3CC4=CNC5=CC=CC=C54)C)C)O

Origin of Product

United States

Origin and Isolation of Chaetoglobosin G and Analogues

Fungal Bioprospecting and Producer Organisms

The quest for novel bioactive compounds has driven extensive screening of fungi from diverse environments. This has resulted in the identification of several species capable of producing Chaetoglobosin G and its structural relatives.

Chaetomium globosum stands out as a primary and prolific producer of chaetoglobosins. acs.org This fungus, found in various terrestrial habitats, is a rich source of these cytotoxic metabolites. acs.org Research on endophytic strains of C. globosum, such as one isolated from the mangrove plant Ceriops tagal, has led to the isolation of this compound along with a suite of other known cytochalasans like Chaetoglobosin C, E, V, and D. mdpi.com Similarly, an endophytic C. globosum from Ginkgo biloba has been shown to produce this compound among other analogues. nih.gov The consistent isolation of a diverse array of chaetoglobosins from different strains of C. globosum underscores its significance as a key organism in the study of this compound class. acs.orgmdpi.comnih.gov

While Chaetomium is a major source, other fungal genera have been identified as producers of chaetoglobosins. A mangrove endophytic fungus, Penicillium chrysogenum, was found to produce several bioactive chaetoglobosins, including this compound. ingentaconnect.comsemanticscholar.org This discovery highlights the metabolic diversity within the Penicillium genus, which is more commonly known for producing other types of secondary metabolites.

More recently, the marine-derived fungus Emericellopsis sp. (strain SCSIO41202) has been identified as a source of diversified chaetoglobosins. mdpi.comdntb.gov.ua Chemical investigation of its solid culture led to the isolation of two new cytochalasins, named emeriglobosins A and B, alongside nine known analogues, including this compound. mdpi.comdntb.gov.uanih.gov This finding points to the potential of exploring less-studied fungal genera for novel natural products. mdpi.com

The marine environment is increasingly recognized as a frontier for discovering novel bioactive compounds. Marine-derived fungi, in particular, have shown a capacity for producing unique secondary metabolites. A notable example is the fungus Phomopsis asparagi, isolated from the sponge Rhaphidophlus juniperina, which was induced to produce new chaetoglobosin analogues. nih.govmdpi.com Although this compound itself was not reported from this specific study, the research demonstrated that challenging marine-derived fungi with chemical elicitors could unlock cryptic metabolic pathways, leading to the production of novel chaetoglobosins like chaetoglobosin-510, -540, and -542. nih.govmdpi.comresearchgate.net This suggests that other marine-associated Phomopsis species or other marine fungi could be potential, yet-to-be-discovered, sources of this compound. nih.govresearchgate.net

Table 1: Fungal Sources of this compound and Selected Analogues

Compound NameProducer Organism(s)Source Type
This compoundChaetomium globosum mdpi.comnih.govresearchgate.net, Penicillium chrysogenum semanticscholar.orgTerrestrial/Endophytic, Mangrove Endophytic
Chaetoglobosin AChaetomium globosum acs.orgnih.gov, Penicillium chrysogenum acs.orgTerrestrial/Endophytic, Mangrove Endophytic
Chaetoglobosin CChaetomium globosum mdpi.comnih.gov, Penicillium chrysogenum semanticscholar.orgTerrestrial/Endophytic, Mangrove Endophytic
Chaetoglobosin EChaetomium globosum nih.govresearchgate.net, Penicillium chrysogenum semanticscholar.orgTerrestrial/Endophytic, Mangrove Endophytic
Chaetoglobosin FChaetomium globosum nih.govTerrestrial/Endophytic
Emeriglobosin A & BEmericellopsis sp. mdpi.comdntb.gov.uanih.govMarine-Derived
Chaetoglobosin-510Phomopsis asparagi nih.govresearchgate.netMarine-Derived
Chaetoglobosin-542Phomopsis asparagi nih.govresearchgate.netMarine-Derived

Advanced Methodologies for Isolation and Production Enhancement

The isolation and characterization of chaetoglobosins from complex fungal extracts require sophisticated techniques. Furthermore, researchers are actively developing strategies to enhance the production and diversity of these metabolites.

Bioactivity-guided fractionation is a cornerstone strategy for isolating novel and potent compounds from natural sources. This approach involves systematically separating a crude fungal extract into fractions and testing each fraction for a specific biological activity, such as cytotoxicity against cancer cell lines. acs.orgresearchgate.net The active fractions are then subjected to further rounds of separation until a pure, active compound is isolated.

For instance, the isolation of chaetoglobosins from Chaetomium globosum has often been guided by their cytotoxic effects on cell lines like P388 murine leukemia or HeLa cells. acs.orgmdpi.com This method ensures that the chemical isolation efforts are focused on the most biologically relevant molecules within the extract. The process typically involves multiple chromatographic steps, such as column chromatography and high-performance liquid chromatography (HPLC), to purify the compounds for structural elucidation by spectroscopic methods like NMR and mass spectrometry. acs.orgfrontiersin.org

The "One Strain Many Compounds" (OSMAC) approach is a powerful strategy to unlock the full biosynthetic potential of a single microbial strain. nih.govmdpi.com This paradigm is based on the principle that fungal secondary metabolite production is highly dependent on cultivation conditions. frontiersin.org By systematically altering parameters such as media composition, pH, temperature, aeration, and even co-culturing with other microbes, researchers can induce the expression of "silent" or cryptic biosynthetic gene clusters, leading to the production of novel or previously undetected compounds. nih.govmdpi.comfrontiersin.org

This approach has been successfully applied to chaetoglobosin-producing fungi. For example, cultivating an endophytic Chaetomium globosum in different media resulted in the production of different sets of chaetoglobosins. nih.gov The OSMAC strategy was also instrumental in the discovery of new chaetoglobosin analogues from Phomopsis asparagi by introducing an F-actin inhibitor to the culture medium, which acted as a chemical elicitor. mdpi.comresearchgate.netmdpi.com This highlights the utility of the OSMAC approach not just for increasing yields but for diversifying the range of chemical structures that can be obtained from a single fungal strain. researchgate.net

"One Strain Many Compounds" (OSMAC) Paradigm for Metabolite Diversity

Modulation of Culture Conditions (e.g., Seawater Concentration)

The "One Strain, Many Compounds" (OSMAC) approach highlights that the chemical output of a single fungal strain can be significantly altered by modifying its growth conditions. nih.gov One such parameter is the salinity of the culture medium. Varying the seawater concentration during the cultivation of marine-derived fungi has been shown to be an effective strategy for inducing the production of new or different secondary metabolites. nih.gov

For example, a study on the marine-derived fungus Phomopsis asparagi demonstrated the power of this technique. When cultured in a medium containing seawater, the fungus produced a different metabolic profile than it would in a standard medium. This led to the isolation of three new chaetoglobosin analogues: chaetoglobosin-510, chaetoglobosin-540, and chaetoglobosin-542. nih.gov This research underscores how manipulating environmental factors like salinity can unlock the latent biosynthetic potential of fungi to generate novel chaetoglobosins.

Co-cultivation Techniques (e.g., Aspergillus flavipes with Chaetomium globosum)

Fungal co-cultivation, where two or more different fungal species are grown together, can trigger the activation of silent biosynthetic gene clusters, leading to the production of novel compounds not seen in monocultures. This microbial interaction mimics the competitive natural environment of the fungi.

A notable example is the co-cultivation of Aspergillus flavipes and Chaetomium globosum, both of which are known producers of cytochalasans. acs.orgnih.gov When grown together on a solid rice medium, this fungal pairing resulted in the production of 13 new, highly oxygenated cytochalasans, including aspochalasinols and oxichaetoglobosins. acs.orgnih.gov These compounds featured unusual structural modifications, such as hydroxylated methyl groups and oxygenated C-10 positions, which are not typically found in the metabolites from either fungus when grown alone. acs.orgnih.gov Further studies on this co-culture have led to the isolation of more unique Chae-type cytochalasans with unprecedented chemical skeletons. nih.gov This strategy of microbial conversation has proven to be a powerful tool for discovering new and more structurally complex chaetoglobosin analogues.

Utilization of Agricultural Residues as Fermentation Substrates

The high cost of synthetic growth media is a significant barrier to the large-scale production of fungal secondary metabolites. Consequently, researchers have explored the use of inexpensive and readily available agricultural waste products as alternative fermentation substrates.

Cornstalks as a Fermentation Matrix

Cornstalks, a major agricultural byproduct, have been successfully utilized as a solid-state fermentation substrate for the production of chaetoglobosins. A study demonstrated that Chaetomium globosum W7 could effectively grow on cornstalks and produce Chaetoglobosin A, achieving an output of 0.34 mg per gram of cornstalk. elsevier.esscielo.br This research not only provides a cost-effective production method but also offers a value-added application for agricultural waste. elsevier.esscielo.br

Potato Starch Industrial Waste as a Resource

The wastewater generated from potato starch production is rich in organic compounds and minerals, making it a potential nutrient source for fungal fermentation. mdpi.com Research has shown the feasibility of using this industrial waste to produce Chaetoglobosin A. mdpi.comnih.govresearchgate.netresearchgate.net An engineered strain of Chaetomium globosum was cultivated using potato starch industrial waste as the sole substrate. mdpi.com This approach not only facilitates the production of valuable mycotoxins but also addresses the environmental challenge of industrial wastewater disposal. The yield of Chaetoglobosin A was significantly enhanced in this medium, demonstrating the potential of this method for sustainable and economical production. mdpi.comnih.govresearchgate.net

Optimization of Fermentation Parameters

To maximize the yield of this compound and its analogues, it is crucial to optimize various fermentation parameters that influence fungal growth and secondary metabolism.

pH Optimization

The pH of the culture medium is a critical factor that affects fungal growth, enzyme activity, and the biosynthesis of secondary metabolites. researchgate.net Studies on Chaetomium globosum have shown that its growth and mycotoxin production are highly dependent on the ambient pH.

One study investigating the production of Chaetoglobosin C by C. globosum found that the fungus could grow over a wide pH range (from 4.3 to 9.4), but optimal growth and toxin production occurred at a neutral pH. researchgate.net In another study focused on producing Chaetoglobosin A from potato starch waste, response surface methodology was used to determine the optimal fermentation conditions. mdpi.com The results indicated that the maximum yield of Chaetoglobosin A was achieved at an initial pH of approximately 6.0. mdpi.com These findings highlight the importance of precise pH control in the fermentation process to enhance the production of specific chaetoglobosins.

Temperature Regulation

Temperature is a critical factor that directly affects the growth of C. globosum and its metabolic activity. mdpi.comresearchgate.net Research indicates that the optimal temperature for fungal growth may differ from the optimal temperature for secondary metabolite production. mdpi.comresearchgate.net In the case of Chaetoglobosin A production, studies have shown a clear temperature-dependent yield profile. The yield tends to increase with temperature up to an optimal point, beyond which it declines. mdpi.comresearchgate.net In one study, the highest yield of Chaetoglobosin A (179.07 mg/L) was recorded at a fermentation temperature of 28°C. mdpi.comresearchgate.net Another investigation focusing on producing antifungal substances from C. globosum via solid-state fermentation identified a slightly lower optimal temperature of 26°C. sciopen.com

Table 1: Effect of Temperature on Chaetoglobosin A Yield Data derived from single-factor experiments on an engineered Chaetomium globosum strain. mdpi.comresearchgate.net

Temperature (°C)Chaetoglobosin A Yield (mg/L)
24Data Not Specified
26Data Not Specified
28179.07
30Data Not Specified
32Data Not Specified
Rotational Speed Control

Rotational speed in shake-flask or bioreactor fermentation is essential for ensuring adequate oxygen supply and uniform mixing of media components. mdpi.com This agitation facilitates the transport of substrates and nutrients across the cell wall. mdpi.com However, there is a trade-off, as excessively high rotational speeds can generate high shear forces, leading to cell damage and negatively impacting both cell growth and metabolite synthesis. mdpi.comresearchgate.net For Chaetoglobosin A production, experiments evaluating speeds from 120 to 240 rpm found that the optimal rotational speed was 180 rpm, which resulted in the highest yield of 174.88 mg/L. mdpi.comresearchgate.net Other studies on C. globosum fermentation also utilize a rotational speed of 180 rpm. plos.orgnih.gov

Table 2: Effect of Rotational Speed on Chaetoglobosin A Yield Data derived from single-factor experiments on an engineered Chaetomium globosum strain. mdpi.comresearchgate.net

Rotational Speed (rpm)Chaetoglobosin A Yield (mg/L)
120Data Not Specified
150Data Not Specified
180174.88
210Data Not Specified
240Data Not Specified
Substrate Concentration Effects

The concentration of the primary substrate is directly linked to the growth and secondary metabolism of fungi. mdpi.com An adequate supply of substrate is necessary for metabolite production, but excessive concentrations can lead to inhibitory effects such as catabolite repression or nutrient imbalance, thereby reducing the final yield. mdpi.comresearchgate.net In a study using potato waste as the substrate for Chaetoglobosin A production, the yield increased from 143.05 to 176.02 mg/L as the concentration was raised from 2.5 g/100 mL to 5.0 g/100 mL. mdpi.comresearchgate.net However, further increasing the substrate concentration beyond this point resulted in a plateau and then a decline in the Chaetoglobosin A yield. mdpi.comresearchgate.net

Table 3: Effect of Substrate Concentration on Chaetoglobosin A Yield Data derived from single-factor experiments on an engineered Chaetomium globosum strain using potato waste. mdpi.comresearchgate.net

Substrate Concentration (g/100 mL)Chaetoglobosin A Yield (mg/L)
2.5143.05
5.0176.02
7.5Yield remained unchanged then declined
10.0Yield remained unchanged then declined
12.5Yield remained unchanged then declined
Inoculation Amount Influence

The size of the initial inoculum is a key factor affecting the kinetics of fungal fermentation and the synthesis of natural products. mdpi.comresearchgate.net A larger inoculum can reduce the lag phase of growth, allowing the culture to reach the production phase more quickly. mdpi.comresearchgate.net However, an excessively large inoculum may lead to rapid depletion of nutrients for biomass growth at the expense of secondary metabolite production. mdpi.comresearchgate.net For Chaetoglobosin A synthesis, the yield initially increased with the inoculation amount, peaking at a 2% (v/v) inoculation rate, which produced 177.76 mg/L. mdpi.comresearchgate.net Increasing the inoculum beyond this level did not result in a higher yield. mdpi.comresearchgate.net Conversely, one study on solid-state fermentation found that the inoculation amount did not have a significant impact on the antifungal activity of the resulting crude extract. sciopen.com

Table 4: Effect of Inoculation Amount on Chaetoglobosin A Yield Data derived from single-factor experiments on an engineered Chaetomium globosum strain. mdpi.comresearchgate.net

Inoculation Amount (% v/v)Chaetoglobosin A Yield (mg/L)
0.5Data Not Specified
1.0Data Not Specified
1.5Data Not Specified
2.0177.76
2.5Yield Decreased

Compound Index

Biosynthetic Pathways and Genetic Regulation

Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) Hybrid System

The core structure of chaetoglobosins is assembled by a remarkable hybrid enzyme system that merges two major pathways of secondary metabolite synthesis: polyketide synthesis and non-ribosomal peptide synthesis. This system is responsible for creating the characteristic macrocyclic polyketide backbone fused to an isoindolone moiety derived from an amino acid.

The genetic blueprint for chaetoglobosin production is encoded within a biosynthetic gene cluster (BGC). Such clusters for chaetoglobosin biosynthesis have been identified and characterized in several fungal species, including Penicillium expansum and Chaetomium globosum. rsc.orgfrontiersin.org The gene cluster in C. globosum, a known producer of these metabolites, contains the essential genes required for the synthesis and modification of the chaetoglobosin scaffold. rsc.orgresearchgate.net The core of this BGC is the PKS-NRPS hybrid gene, surrounded by genes encoding tailoring enzymes such as reductases, oxygenases, and regulatory proteins. rsc.orgpsu.edu The organization of the che gene cluster from P. expansum and the homologous cluster in C. globosum showcases a conserved architecture for producing the chaetoglobosin framework. rsc.orgfrontiersin.org

Table 1: Key Genes in the Chaetoglobosin A Biosynthetic Gene Cluster of Chaetomium globosum This table is based on homologous clusters identified in producing fungi and may be representative for Chaetoglobosin G biosynthesis.

Gene (Homolog) Locus ID (C. globosum) Predicted Function Reference(s)
CgcheA CHGG_01239 Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) plos.org, rsc.org, frontiersin.org
CheB CHGG_01240 Stand-alone Enoyl Reductase psu.edu, rsc.org, frontiersin.org
CheC / CgTF1 CHGG_01237 C6/Zn(II)2Cys6 transcription factor (Positive Regulator) psu.edu, nih.gov, frontiersin.org
CheD CHGG_012421 P450 Oxygenase psu.edu, plos.org
CheE - Flavin-dependent monooxygenase (Identified in P. expansum) psu.edu, rsc.org
CheF - C6 transcription factor (Identified in P. expansum) psu.edu, rsc.org

| CheG | - | P450 Oxygenase (Identified in P. expansum) | psu.edu, rsc.org |

The biosynthesis of the chaetoglobosin backbone is initiated by two critical enzymes:

CheA : This large, multidomain enzyme is a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS). frontiersin.orgapsnet.org The PKS portion iteratively condenses acetyl-CoA and malonyl-CoA units to construct a nonaketide polyketide chain. ualberta.ca The NRPS domain is responsible for recognizing, activating, and incorporating an L-tryptophan residue, which is the defining feature of the chaetoglobosin family. psu.eduresearchgate.net The enzyme then catalyzes the condensation of the polyketide chain with the tryptophan molecule. RNA silencing of CheA has been shown to significantly reduce or abolish chaetoglobosin production, confirming its central role in the pathway. apsnet.orgualberta.ca

CheB : Working in concert with CheA, CheB is a stand-alone enoyl reductase (ER). frontiersin.orgapsnet.org This enzyme is essential for the reduction steps during the synthesis of the polyketide chain, ensuring the correct stereochemistry of the final molecule. frontiersin.orgualberta.ca The collaboration between the PKS-NRPS hybrid and the separate ER is a key feature of this biosynthetic pathway. plos.orgnih.gov

Following the assembly of the linear precursor, the molecule undergoes a spontaneous intramolecular Diels-Alder cyclization to form the macrocyclic structure of prochaetoglobosin I, the first key intermediate in the pathway. plos.orgwikipedia.org

Regulatory Mechanisms of Chaetoglobosin Biosynthesis

The expression of the chaetoglobosin BGC is not constitutive but is instead meticulously controlled by a hierarchy of regulatory systems. These mechanisms ensure that the production of these biologically active, and potentially cytotoxic, compounds is coordinated with the fungus's developmental stage and environmental conditions.

The heterotrimeric G protein-cAMP/PKA signaling cascade, a conserved pathway in eukaryotes for sensing environmental cues, plays a significant positive regulatory role in chaetoglobosin biosynthesis in C. globosum. nih.govnih.gov Studies have shown that this pathway directly influences the expression of key biosynthetic genes.

Within the chaetoglobosin BGC and elsewhere in the genome, specific transcription factors provide a more direct layer of control. In C. globosum, a regulatory cascade involving at least two transcription factors, CgTF1 and CgTF6, has been identified. nih.gov

CgTF1 (CgcheR): This gene, located within the chaetoglobosin A BGC, encodes a Zn(II)2Cys6 binuclear finger transcription factor. frontiersin.orgnih.gov Deletion of Cgtf1 confirmed its role as a positive regulator, as the null mutants showed significantly reduced expression of the ChA biosynthetic gene cluster and a corresponding decrease in metabolite production. nih.govresearchgate.net

CgTF6 : RNA-sequencing analysis of the Cgtf1 deletion mutant revealed that CgTF1 controls the expression of another transcription factor, CgTF6, which encodes a Cys2His2-type zinc finger protein. frontiersin.orgnih.gov Subsequent deletion of Cgtf6 resulted in the opposite effect: a significant increase in the transcription of the Chaetoglobosin A gene cluster and higher yields of the final product. frontiersin.orgnih.gov This suggests that CgTF6 functions as a negative regulator. The current model proposes that the pathway-specific positive regulator, CgTF1, activates the expression of a negative regulator, CgTF6, which may act as a feedback effector to prevent the toxic over-accumulation of chaetoglobosins. nih.govreferencecitationanalysis.com

Table 2: Impact of Transcription Factor Deletion on Chaetoglobosin A Biosynthesis

Gene Deleted Transcription Factor Type Effect on ChA Gene Cluster Expression Effect on Chaetoglobosin A Production Reference(s)
Cgtf1 Zn(II)2Cys6 (Positive Regulator) Significantly Decreased Significantly Decreased nih.gov, researchgate.net, frontiersin.org

| Cgtf6 | Cys2His2 (Negative Regulator) | Significantly Increased | Increased | nih.gov, frontiersin.org |

The gene Cgpks11 is believed to be involved in the biosynthesis of a different polyketide, chaetoglocin A. nih.govmdpi.com In a targeted effort to enhance Chaetoglobosin A production, researchers used a CRISPR-Cas9 system to delete Cgpks11. nih.gov The deletion of this competing PKS gene led to a significant redirection of metabolic flux. Transcriptional analysis of the Δcgpks11 mutant showed that the entire Chaetoglobosin A biosynthetic gene cluster was upregulated. mdpi.com Consequently, the yield of Chaetoglobosin A in the mutant strain increased by approximately 1.6-fold compared to the wild-type strain. nih.govx-mol.netnih.gov This study demonstrates that eliminating a competitive biosynthetic pathway is a viable strategy for enhancing the production of a desired chaetoglobosin. nih.gov

Overexpression of Transporter Genes (e.g., CgMfs1) for Enhanced Production

The gene CgMfs1, which encodes a transporter protein belonging to the Major Facilitator Superfamily (MFS), has been identified as a crucial element in the transport of Chaetoglobosin A in the fungus Chaetomium globosum. nih.govx-mol.net Sequence analysis indicates that CgMfs1 is located adjacent to the Chaetoglobosin A biosynthetic gene cluster and encodes a polypeptide of 571 amino acids. nih.gov

Genetic manipulation of CgMfs1 has demonstrated its direct impact on production yields. nih.govx-mol.net Inactivation or silencing of the CgMfs1 gene resulted in a significant decrease in the extracellular accumulation of Chaetoglobosin A. nih.govx-mol.net Conversely, the overexpression of CgMfs1, often achieved by placing it under the control of a strong promoter, leads to a substantial increase in production. nih.govx-mol.net For instance, one study reported that the overexpression mutant OEX13 increased the Chaetoglobosin A yield to 298.77 mg/L, a nearly 4.5-fold increase compared to the wild-type strain. nih.gov Another engineered strain, which combined the overexpression of CgMfs1 with the knockout of a negative regulator (CgXpp1), saw Chaetoglobosin A production boosted from 63.19 mg/L to 265.93 mg/L. mdpi.com These findings confirm that transporter genes like CgMfs1 play a critical role in the biosynthesis of chaetoglobosins and represent a key target for metabolic engineering to enhance the production of compounds like this compound. nih.govx-mol.net

Table 1: Impact of CgMfs1 Gene Manipulation on Chaetoglobosin A Production

Genetic Modification Strain Chaetoglobosin A Yield (mg/L) Fold Change vs. Wild-Type/Control Reference
Gene Inactivation Wild-Type 58.66 - nih.govx-mol.net
MFS1-3 (Inactivated) 19.95 ~0.34x nih.govx-mol.net
MFS1-4 (Inactivated) 17.13 ~0.29x nih.govx-mol.net
Gene Overexpression Wild-Type ~54.8 - nih.gov
OEX13 (Overexpressed) 298.77 ~5.45x nih.govx-mol.net
Combined Engineering Control (CgXpp1 knockout) 63.19 - mdpi.com

Note: Data is for Chaetoglobosin A, serving as a model for this compound.

Proposed Enzymatic Transformations for this compound Derivatives

The structural framework of this compound provides a versatile scaffold for chemical modification, allowing for the generation of novel derivatives with potentially enhanced or unique biological activities. Research has outlined plausible synthetic pathways to diversify the chaetoglobosin structure, commencing from natural precursors like this compound. frontiersin.orgnih.gov These transformations often mimic biosynthetic post-modifications and involve a sequence of enzymatic or chemical reactions.

Epoxidation Reactions

The initial and pivotal step in the proposed transformation of this compound is an epoxidation reaction. frontiersin.orgnih.gov This process typically targets a double bond within the molecule to create a reactive epoxide ring. Specifically, a proposed pathway involves the epoxidation of the 2', 3' position of the indole (B1671886) moiety. frontiersin.org In a chemical engineering strategy designed to mimic enzymatic processes, this transformation has been achieved using reagents such as 1,1,1-trifluoroacetone (B105887) and oxone. frontiersin.org The resulting 2', 3'-epoxy derivative serves as a key intermediate, primed for subsequent modifications. frontiersin.orgnih.gov The presence of an epoxide ring, such as at the C-6/C-7 position in other chaetoglobosins, has been linked to strong cytotoxic activities, highlighting the importance of this functional group. mdpi.comresearchgate.net

Ring-Opening and Hydrolysis Steps

Following epoxidation, the highly strained epoxide ring is susceptible to nucleophilic attack, leading to ring-opening. This step is crucial for introducing new functional groups and altering the molecular architecture. In a proposed pathway starting from the 2', 3'-epoxy derivative of this compound, the epoxide ring undergoes a ring-opening reaction, which is then followed by hydrolysis. frontiersin.orgnih.gov This sequence of reactions results in the formation of an amino group (1'-NH2) derivative. frontiersin.org The ring-opening can be facilitated by a Lewis acid catalyst, such as lanthanum (III) trifluoromethanesulfonate, to control the reaction's regioselectivity and efficiency. frontiersin.org This step is analogous to biosynthetic pathways where epoxide hydrolases would perform a similar function, adding a water molecule across the opened ring to form a diol, which can be further modified. A similar concept has been proposed for the conversion of Chaetoglobosin C into Penochalasin K, which involves an epoxide ring opening as a key step. mdpi.com

Oxidative Modifications

Oxidative modifications represent the final and often diversifying steps in the biosynthesis and derivatization of chaetoglobosins. nih.govfrontiersin.org In the proposed pathway for this compound derivatives, after the formation of the 1'-NH2 derivative via epoxidation and hydrolysis, this amino group undergoes further oxidation. frontiersin.org This oxidative transformation converts the amino group into a nitro group (1'-NO2), yielding novel nitro-derivatives of the parent compound. frontiersin.org More broadly, oxidative tailoring enzymes, such as cytochrome P450 monooxygenases, are responsible for the extensive structural diversity observed in the chaetoglobosin family. mdpi.comnih.gov These enzymes catalyze a variety of reactions, including hydroxylations, epoxidations, and rearrangements, which are critical for furnishing the final, biologically active molecules from key intermediates like prochaetoglobosin. nih.govfrontiersin.org

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Chaetoglobosin A
Chaetoglobosin C
Penochalasin K
1,1,1-trifluoroacetone
Oxone
Lanthanum (III) trifluoromethanesulfonate

Note: CgMfs1 and CgXpp1 are gene/protein names and are not included in this chemical compound list.

Mechanisms of Cellular and Molecular Action

Anti-proliferative and Cell Cycle Modulatory Mechanisms

Chaetoglobosin G demonstrates significant anti-proliferative activity against various cancer cell lines. spandidos-publications.com A primary mechanism underlying this effect is its ability to modulate the cell cycle, thereby halting the uncontrolled division of cancer cells. researchgate.net

Induction of G2/M Phase Cell Cycle Arrest

A hallmark of this compound's action is the induction of cell cycle arrest at the G2/M phase. spandidos-publications.comresearchgate.net This prevents cells from entering mitosis, effectively stopping their proliferation. Studies on non-small cell lung cancer (NSCLC) A549 cells have shown that treatment with this compound leads to a significant increase in the population of cells in the G2/M phase. researchgate.net This arrest is orchestrated through the modulation of key regulatory proteins.

This compound treatment has been observed to upregulate the expression of the p21 protein. spandidos-publications.comresearchgate.net The p21 protein is a cyclin-dependent kinase (CDK) inhibitor that plays a crucial role in cell cycle control. By increasing the levels of p21, this compound helps to halt the progression of the cell cycle. researchgate.net

Concurrent with the upregulation of p21, this compound leads to the downregulation of Cyclin B1 protein expression. spandidos-publications.comresearchgate.net Cyclin B1 is a critical regulatory protein that complexes with CDK1 (also known as CDC2) to drive cells through the G2/M transition. By reducing the levels of Cyclin B1, this compound prevents the formation of the active complex needed for mitotic entry. researchgate.net

The modulation of Cell Division Cycle 2 (CDC2) and its phosphorylated form (p-CDC2) is a key aspect of G2/M arrest. While direct studies on this compound's effect on CDC2 and p-CDC2 are limited, research on the closely related compound, Chaetoglobosin E, has shown that it causes a decrease in the protein expressions of both CDC2 and p-CDC2. researchgate.netresearchgate.net This suggests that this compound may act through a similar mechanism to inhibit the kinase activity required for entry into mitosis. Conversely, another related compound, Chaetoglobosin K, was found to have no effect on the protein levels of phospho-cdc2 (Tyr 15) and cdc2 in three different cell lines. nih.gov This indicates that the precise effects on CDC2 may vary among different chaetoglobosins.

Pathways Modulated by this compound

The anti-proliferative and cell cycle effects of this compound are mediated through its influence on specific signaling pathways that are often dysregulated in cancer.

Research has demonstrated that this compound inhibits the Epidermal Growth Factor Receptor (EGFR)/Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) signaling pathway. researchgate.net This pathway is a critical regulator of cell proliferation, survival, and differentiation. Western blot analysis has shown that this compound treatment decreases the protein expression of phosphorylated EGFR, MEK, and ERK. researchgate.net The inhibition of this pathway is a key mechanism through which this compound exerts its anti-tumor effects, ultimately leading to the observed G2/M phase arrest. researchgate.net

Research Findings on Protein Expression

The following table summarizes the observed effects of this compound and related compounds on key cell cycle regulatory proteins.

CompoundCell Linep21 ExpressionCyclin B1 ExpressionCDC2 Expressionp-CDC2 Expressionp-EGFR Expressionp-MEK Expressionp-ERK Expression
This compound A549 (NSCLC)Upregulated spandidos-publications.comresearchgate.netDownregulated spandidos-publications.comresearchgate.netNot ReportedNot ReportedDecreased researchgate.netDecreased researchgate.netDecreased researchgate.net
Chaetoglobosin E Esophageal Cancer CellsUpregulated researchgate.netDownregulated researchgate.netDecreased researchgate.netDecreased researchgate.netDecreased researchgate.netDecreased researchgate.netDecreased researchgate.net
Chaetoglobosin K OVCAR-3, A2780/CP70 (Ovarian Cancer)No Change nih.govSuppressed nih.govNo Effect nih.govNo Effect nih.govNot ReportedNot ReportedNot Reported
Akt Signaling Pathway Modulation

The influence of chaetoglobosins on the Akt signaling pathway, a critical regulator of cell survival and proliferation, appears to be diverse and dependent on the specific chaetoglobosin and cell type. While direct studies on this compound's effect on the Akt pathway are limited, research on related compounds provides valuable insights. For instance, Chaetoglobosin K has been shown to exhibit a dual inhibitory effect on both the Akt and JNK signaling pathways. mdpi.com This inhibition of Akt phosphorylation was observed in both ras-transformed epithelial cells and human lung cancer cells. mdpi.com In contrast, studies on Chaetoglobosin A in T-24 human bladder cancer cells revealed an activation of the PI3K-AKT-mTOR pathway. nih.gov Another related compound, Chaetoglobosin Vb, is also suggested to potentially regulate the PI3K-AKT signaling pathway. sci-hub.se

Although direct modulation of the Akt pathway by this compound has not been extensively documented, research has shown its impact on the related EGFR/MEK/ERK signaling pathway. In human non-small cell lung carcinoma (NSCLC) A549 cells, this compound treatment led to a decrease in the protein expression of p-EGFR, EGFR, p-MEK, and p-ERK. ingentaconnect.com This indicates that this compound can inhibit this key signaling cascade involved in cell proliferation and survival.

Table 1: Effects of Different Chaetoglobosins on the Akt Signaling Pathway

ChaetoglobosinEffect on Akt PathwayCell Line
This compound Inhibition of EGFR/MEK/ERK pathwayA549 (Human NSCLC)
Chaetoglobosin K Inhibitionras-transformed epithelial cells, human lung carcinoma cells
Chaetoglobosin A ActivationT-24 (Human bladder cancer)
Chaetoglobosin Vb Potential RegulationRAW264.7 (Macrophage-like)

Apoptosis Induction

This compound has been identified as an inducer of apoptosis, a form of programmed cell death, in cancer cells. This process is crucial for eliminating damaged or cancerous cells and is a key target for anti-cancer therapies. The apoptotic effects of this compound are mediated through various cellular and molecular mechanisms.

Alteration of Pro-apoptotic and Anti-apoptotic Protein Expression (e.g., Bax/Bcl-2 Ratio)

A critical aspect of apoptosis regulation is the balance between pro-apoptotic proteins, such as Bax, and anti-apoptotic proteins, like Bcl-2. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction. Research on this compound has demonstrated its ability to modulate this balance. In A549 lung cancer cells, treatment with this compound resulted in a decrease in the expression of the anti-apoptotic protein Bcl-2. ingentaconnect.com

This finding is consistent with studies on other chaetoglobosins. For example, Chaetoglobosin A has been shown to induce a dose-dependent increase in the Bax/Bcl-2 ratio in T-24 human bladder cancer cells. nih.gov Similarly, Chaetoglobosin E increased the Bax/Bcl-2 protein expression ratio in MCF-7 breast cancer cells. scnu.edu.cn This collective evidence suggests that a common mechanism for chaetoglobosins in inducing apoptosis is the disruption of the balance between pro- and anti-apoptotic proteins, favoring cell death.

Table 2: Modulation of Apoptotic Protein Expression by Chaetoglobosins

ChaetoglobosinEffect on Bcl-2Effect on Bax/Bcl-2 RatioCell Line
This compound DecreaseNot specifiedA549 (Human NSCLC)
Chaetoglobosin A DecreaseIncreaseT-24 (Human bladder cancer)
Chaetoglobosin E DecreaseIncreaseMCF-7 (Human breast cancer)

Involvement of Mitochondrial Pathway

The alteration of the Bax/Bcl-2 ratio is intrinsically linked to the mitochondrial pathway of apoptosis. The decrease in the anti-apoptotic protein Bcl-2, as observed with this compound treatment, can lead to increased mitochondrial outer membrane permeabilization (MOMP). ingentaconnect.com This event is a point of no return in the apoptotic process, leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.

Studies on related chaetoglobosins further support the involvement of the mitochondrial pathway. In T-24 cells, the increased Bax/Bcl-2 ratio induced by Chaetoglobosin A was associated with a decrease in mitochondrial membrane potential (MMP), a direct consequence of MOMP. nih.gov Similarly, Chaetoglobosin E was found to decrease the MMP in MCF-7 cells, and its pro-apoptotic activity was concluded to be related to the caspase-dependent mitochondrial pathway. scnu.edu.cn

Death Receptor Pathway Activation

In addition to the intrinsic mitochondrial pathway, apoptosis can be initiated by the extrinsic death receptor pathway. This pathway is activated by the binding of extracellular ligands to death receptors on the cell surface, leading to the formation of the death-inducing signaling complex (DISC) and subsequent activation of initiator caspases.

While direct evidence for this compound's involvement in this pathway is not yet available, research on other chaetoglobosins suggests it as a potential mechanism. Chaetoglobosin K has been shown to induce apoptosis in cisplatin-resistant ovarian cancer cells through a DR5 (death receptor 5) and caspase-8 associated extrinsic pathway. nih.gov Furthermore, Chaetoglobosin A has been reported to induce apoptosis in T-24 cells through both the mitochondrial and death receptor pathways. nih.gov

Role of p53-Dependent Pathways (for related chaetoglobosins)

The tumor suppressor protein p53 plays a pivotal role in orchestrating the cellular response to stress, including the induction of apoptosis. In the context of related chaetoglobosins, the p53 pathway has been identified as a key mediator of their pro-apoptotic effects.

Specifically, Chaetoglobosin K has been demonstrated to induce apoptosis in cisplatin-resistant ovarian cancer cells through a p53-dependent pathway. nih.gov This study showed that Chaetoglobosin K treatment led to an increase in p53 expression, which in turn contributed to the activation of the apoptotic cascade. nih.gov The involvement of p53 highlights a crucial mechanism by which these compounds can exert their anti-cancer activity, particularly in cancers with functional p53.

Caspase-8 Activation

Caspase-8 is a key initiator caspase in the death receptor pathway of apoptosis. Its activation is a critical step that propagates the death signal, leading to the activation of executioner caspases and ultimately, cell death.

Consistent with the findings on death receptor pathway activation by related chaetoglobosins, the activation of caspase-8 has been observed. Treatment of cisplatin-resistant ovarian cancer cells with Chaetoglobosin K resulted in an increase in the levels of cleaved (active) caspase-8, while the levels of procaspase-8 decreased. nih.gov Similarly, studies on Chaetoglobosin A in T-24 cells have also implicated the activation of caspase-8 in its mechanism of apoptosis induction. nih.gov These findings suggest that the activation of caspase-8 is a likely component of the apoptotic mechanism for chaetoglobosins that engage the extrinsic pathway.

Autophagy Modulation

This compound (CG) has been identified as a modulator of autophagy, a cellular process involving the degradation of cellular components. Its effects are mediated through interactions with key signaling pathways and proteins that regulate this process.

Promotion of Autophagy through EGFR/MEK/ERK/LC3 Pathway

Research indicates that this compound promotes autophagy in certain cancer cells, such as human non-small cell lung cancer (NSCLC) A549 cells, by inhibiting the epidermal growth factor receptor (EGFR)/mitogen-activated protein kinase kinase (MEK)/extracellular signal-regulated kinase (ERK) signaling pathway. ingentaconnect.comnih.gov Treatment with CG has been shown to decrease the protein expression of EGFR, phosphorylated EGFR (p-EGFR), phosphorylated MEK (p-MEK), and phosphorylated ERK (p-ERK). ingentaconnect.commdpi.com The downregulation of this pathway leads to an upregulation of autophagy-related proteins, thereby inducing autophagy. ingentaconnect.comnih.gov This suggests that the pro-autophagic activity of this compound is linked to its ability to suppress the EGFR/MEK/ERK signaling cascade. mdpi.commdpi.com

Alteration of LC3 Protein Expression

A key indicator of autophagy is the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). evandrofanglab.comaging-us.com Studies have demonstrated that this compound treatment leads to an increased expression of LC3-II. ingentaconnect.comnih.govmdpi.com This increase in the LC3-II protein level is a direct consequence of the inhibition of the EGFR/MEK/ERK pathway and serves as a marker for the enhancement of autophagy. ingentaconnect.commdpi.comresearchgate.net The accumulation of LC3-II signifies the formation of autophagosomes, a critical step in the autophagic process.

Modulation of Beclin1 Expression

Beclin1 is a crucial protein in the initiation of autophagy, acting as a core component of the class III phosphatidylinositol 3-kinase (PI3K) complex, which is essential for the formation of autophagosomes. mdpi.com While direct studies on this compound's effect on Beclin1 are limited, related compounds like Chaetoglobosin E have been shown to increase the expression of Beclin1. researchgate.netresearchgate.net This suggests that chaetoglobosins, as a class of compounds, may modulate autophagy by influencing the expression of key regulatory proteins like Beclin1. Further research is needed to specifically elucidate the direct impact of this compound on Beclin1 expression.

Actin Cytoskeleton Disruption

This compound, as a member of the cytochalasan family of fungal metabolites, is known to interfere with the actin cytoskeleton, a critical component for various cellular processes. nih.gov

Binding to Filamentous Actin (F-actin) Barbed Ends

The primary mechanism by which chaetoglobosins disrupt the actin cytoskeleton is by binding to the fast-growing barbed ends of filamentous actin (F-actin). nih.govresearchgate.net This binding action effectively blocks the addition of new actin monomers to the filament end, a process essential for filament elongation and cellular motility. nih.govdntb.gov.ua This capping of the barbed end is a characteristic feature of many cytochalasans and is a key contributor to their biological activity. researchgate.netscispace.com

Sequestration of Monomeric Actin (G-actin)

Chaetoglobosins influence the equilibrium between monomeric globular actin (G-actin) and filamentous actin (F-actin). While the term sequestration is not always explicitly used, the functional outcome is a shift in this critical cellular balance. Studies on related compounds, such as Chaetoglobosin J, demonstrate that they can induce the depolymerization of F-actin, thereby increasing the cellular concentration of G-actin. nih.gov This process effectively raises the pool of monomeric actin, altering the dynamics of cytoskeletal construction. nih.gov By modifying the structure of actin filaments, the equilibrium is shifted toward the monomeric state. nih.gov

Disorganization and Disassembly of Actin Filament Structures

A primary mechanism of the chaetoglobosin class is the disruption of organized actin filament networks. These compounds are known to interact with the ends of actin filaments, particularly the fast-growing "barbed" end. frontiersin.orgkoreamed.org This interaction inhibits the polymerization of new filaments and the elongation of existing ones. mdpi.com

Research on Chaetoglobosin A, for instance, shows it binds to the distal end of actin filaments, disrupting their dynamic assembly and disassembly, which is crucial for processes like cell division. researchgate.net Similarly, Chaetoglobosin J has been shown to inhibit elongation at the barbed end of actin filaments. nih.gov This capping action prevents the addition of new actin monomers, leading to a net disassembly of actin structures as natural depolymerization continues unopposed. nih.govkoreamed.org The result is a significant disorganization of the actin cytoskeleton, leading to changes in cell shape and inhibition of motility. medchemexpress.com Different chaetoglobosins can exert varying degrees of degradative power on F-actin, with compounds like Chaetoglobosin J being potent agents of filament degradation. nih.gov

Influence on Mechanically Gated Ion Channels

The actin cytoskeleton is intimately linked to the function of various membrane proteins, including ion channels. Emerging evidence suggests that chaetoglobosins can influence mechanically gated ion channels, such as Piezo1. These channels are critical sensors of physical forces, translating mechanical stress into electrochemical signals. The proper function of Piezo1 is dependent on its connection to the underlying cytoskeleton. While direct studies on this compound are limited, research on other chaetoglobosins indicates an interaction with these channels. Disruption of the actin cytoskeleton by cytochalasans, a closely related class of compounds, has been shown to alter the activity of mechanosensitive channels. researchgate.net Given that this compound shares the fundamental actin-disrupting mechanism of its family, it is plausible that it similarly modulates the activity of these channels by interfering with their cytoskeletal anchors.

Triggering of Phosphoinositide Signaling (e.g., PLC-mediated PIP2 Hydrolysis, Ca2+ Signals)

The disruption of the sub-membrane actin network by chaetoglobosins can trigger downstream signaling cascades, including the phosphoinositide pathway. The enzyme Phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a lipid component of the cell membrane, to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govreactome.org

In a resting cell, the dense actin network can limit PLC's access to PIP2. nih.gov Studies using related cytochalasins have shown that by inducing the disassembly of actin filaments, these compounds can expose PIP2 and facilitate its hydrolysis by PLC. nih.govoup.com This leads to a surge in IP3, which in turn mobilizes calcium (Ca2+) from intracellular stores, resulting in a detectable Ca2+ signal. nih.gov For example, exposure of B lymphocytes to various cytochalasins induces a rapid and sustained increase in intracellular calcium. nih.gov Although direct evidence for this compound is still forthcoming, its known effect on actin disassembly provides a clear mechanism through which it could initiate this signaling cascade. mdpi.com

Immunomodulatory and Anti-inflammatory Mechanisms

This compound and its analogues exhibit significant immunomodulatory and anti-inflammatory properties. These effects are primarily achieved by suppressing the production of key inflammatory mediators in immune cells like macrophages.

Inhibition of Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β, MCP-1)

A hallmark of the anti-inflammatory action of chaetoglobosins is their ability to inhibit the production of pro-inflammatory cytokines. These signaling molecules are central to the inflammatory response; however, their overproduction can lead to chronic inflammation and tissue damage. mdpi.commdpi.com Research has consistently shown that various chaetoglobosins can significantly suppress the release of several key cytokines in response to inflammatory stimuli like lipopolysaccharide (LPS).

Specifically, members of the chaetoglobosin family have been documented to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1beta (IL-1β), and Monocyte Chemoattractant Protein-1 (MCP-1). mdpi.comfrontiersin.orgnih.govnih.gov Chaetoglobosin Vb, for example, attenuates the production of TNF-α, IL-6, and IL-1β. nih.govsci-hub.se Chaetoglobosin Fex has been shown to suppress LPS-stimulated TNF-α, IL-6, and MCP-1 in macrophages. mdpi.comthieme-connect.com

Inhibition of Pro-inflammatory Cytokines by Chaetoglobosins
Chaetoglobosin AnalogueTNF-α InhibitionIL-6 InhibitionIL-1β InhibitionMCP-1 InhibitionReference
Chaetoglobosin VbYesYesYesNot Reported nih.gov
Chaetoglobosin FexYesYesNot ReportedYes mdpi.com
Chaetoglobosin YYes (mRNA)Yes (mRNA)Yes (mRNA)Not Reported researchgate.net
General ChaetoglobosinsYesYesNot ReportedYes nih.gov

Downregulation of iNOS and COX-2 Gene and Protein Expression

In addition to cytokines, chaetoglobosins target key enzymes involved in the inflammatory cascade: inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). During inflammation, these enzymes are upregulated and produce large amounts of nitric oxide (NO) and prostaglandins, respectively, which are potent inflammatory mediators. mdpi.comfrontiersin.org

Studies have demonstrated that chaetoglobosins can effectively downregulate the expression of both the genes and proteins for iNOS and COX-2. Chaetoglobosin Vb significantly inhibits the LPS-induced upregulation of iNOS and COX-2. nih.govresearchgate.net Similarly, Chaetoglobosin Y has been found to diminish the protein expression levels of both enzymes. researchgate.net This dual inhibition of iNOS and COX-2 represents a critical component of the anti-inflammatory profile of this compound and its related compounds.

Modulation of Toll-Like Receptor 4 (TLR4) Signaling Pathway

There is currently no available scientific evidence from the conducted research that details the modulation of the Toll-Like Receptor 4 (TLR4) signaling pathway by this compound. In contrast, studies on the related compound, Chaetoglobosin Vb, have demonstrated that it exerts anti-inflammatory effects by inhibiting the TLR4-mediated signaling pathway in lipopolysaccharide (LPS)-stimulated macrophages. researchgate.netsci-hub.senih.gov Similarly, Chaetoglobosin Fex has been shown to inhibit inflammatory mediators through the TLR4 signaling pathway. dntb.gov.ua However, these findings cannot be directly attributed to this compound.

Involvement of MAPK (p38, ERK, JNK) and NF-κB Signaling Pathways

Research has linked this compound to components of the Mitogen-Activated Protein Kinase (MAPK) pathway, but primarily within the context of oncology rather than inflammation.

MAPK Pathway: Studies on non-small cell lung cancer (NSCLC) A549 cells have shown that this compound possesses anti-proliferative activity. mdpi.com Its mechanism involves the inhibition of key proteins in the Epidermal Growth Factor Receptor (EGFR) signaling cascade, which lies upstream of the MAPK/ERK pathway. researchgate.netmdpi.com Specifically, this compound was found to inhibit the phosphorylation of MEK and ERK, leading to cell cycle arrest at the G2/M phase. mdpi.comnih.gov While this demonstrates an interaction with the ERK pathway, it is in the context of cancer cell proliferation, not a TLR4-mediated inflammatory response. Research on other chaetoglobosins, such as Chaetoglobosin Vb, explicitly shows suppression of p38, ERK, and JNK phosphorylation in an inflammatory model. researchgate.netsci-hub.senih.gov

NF-κB Pathway: There is no direct evidence from the available research detailing the involvement of this compound with the NF-κB signaling pathway in an inflammatory context. While the chaetoglobosin class of compounds is noted for anti-inflammatory properties, specific mechanistic studies on this compound's effect on NF-κB nuclear translocation in response to inflammatory stimuli are absent. frontiersin.org For comparison, research on Chaetoglobosin Vb clearly shows it suppresses the translocation of the NF-κB p65 subunit into the nucleus in LPS-stimulated cells. researchgate.netsci-hub.senih.gov

MyD88-dependent and TRIF-dependent Signaling Cascades

Consistent with the lack of data on TLR4 modulation, there is no research available that describes the effects of this compound on the downstream MyD88-dependent and TRIF-dependent signaling cascades. These pathways are crucial adaptors for TLR4 signaling. Detailed investigations into these cascades have been performed for other chaetoglobosins. For instance, Chaetoglobosin Vb's anti-inflammatory actions are achieved through both TLR4-mediated MyD88-dependent and TRIF-dependent signaling pathways. researchgate.netsci-hub.senih.gov

Research Findings Summary

The table below summarizes the current state of research regarding this compound's interaction with the specified signaling pathways based on available literature.

Signaling Pathway/CascadeInvolvement of this compoundResearch Context
TLR4 Signaling No data available-
MAPK (p38, JNK) No data available-
MAPK (ERK) Inhibits phosphorylation of p-MEK and p-ERK mdpi.comnih.govAnti-proliferation in lung cancer cells mdpi.com
NF-κB Pathway No data available-
MyD88-Dependent Cascade No data available-
TRIF-Dependent Cascade No data available-

Structure Activity Relationship Sar Studies

Impact of Macrocyclic Ring Modifications on Biological Activity

Furthermore, the functionality within the ring is crucial. The presence of an α,β-unsaturated carbonyl group within the macrolide structure has been suggested as a prerequisite for activity against certain Gram-positive bacteria. nih.gov The conformation of the macrocyclic ring also plays a role, influencing how the molecule binds to its cellular targets. vulcanchem.com

Significance of Indole (B1671886) Moiety Substituents

The indole moiety, a defining feature of chaetoglobosins, is generally considered essential for most of their observed biological activities. vulcanchem.comfrontiersin.org These compounds are biosynthesized from the amino acid tryptophan, which provides the characteristic 10-(indol-3-yl) group. frontiersin.org While derivatives where the indole is replaced by a phenyl group can exhibit similar potency, substitution with a smaller isopropyl group tends to reduce efficacy. psu.edu

Research has also explored modifications to the indole ring itself. For example, the creation of derivatives with a nitro group substituent on the indole ring has been investigated. frontiersin.org In some specific cases, studies have suggested that the inhibitory effects of certain analogs are not directly related to the indole moiety, indicating that other parts of the molecule can dominate the interaction with biological targets. frontiersin.org Methyl substitution on the tryptophan residue is another structural variation found in nature. frontiersin.org

Role of Hydroxyl Function at Specific Carbon Positions (e.g., C-7, C-20)

The presence and, critically, the orientation of hydroxyl groups are significant modulators of biological activity in the chaetoglobosin family. vulcanchem.com A hydroxyl group at the C-7 position has been identified as a particularly important pharmacophore for cytotoxic activity. mdpi.comnih.govjmb.or.kr Many of the chaetoglobosins that exhibit cytotoxicity feature a hydroxyl group at this specific carbon. nih.gov

The oxygenation pattern at other positions, such as C-20, also plays a key role. Some studies have shown that the reduction of a 20-carbonyl group to a 20-hydroxyl group can lead to a decrease in cytotoxicity. mdpi.com Conversely, other research indicates that the presence of a ketone group at C-20, rather than a hydroxyl group, may actually enhance bioactivity, highlighting the nuanced and context-dependent nature of SAR in this compound class. mdpi.com

Compound ComparisonC-20 FunctionalityImpact on CytotoxicityReference
Chaetoglobosin F vs. Chaetoglobosin C20-CarbonylHigher Activity mdpi.com
Chaetoglobosin G vs. Chaetoglobosin E20-HydroxylLower Activity mdpi.com
General ObservationKetone at C-20Increased Bioactivity mdpi.com

Influence of Epoxide Rings on Bioactivity

The introduction of an epoxide ring into the chaetoglobosin scaffold is a key structural modification that significantly enhances bioactivity. Specifically, the presence of an epoxide ring at the C-6/C-7 position has been consistently linked to a marked increase in cytotoxic potency. mdpi.commdpi.comnih.govresearchgate.net

Comparative studies have demonstrated this effect clearly. For example, Chaetoglobosin A, which possesses a C-6/C-7 epoxide ring, exhibited higher cytotoxic activity against tested cell lines than this compound. mdpi.comnih.gov This suggests that the epoxide functionality at this location is a favorable feature for improving cytotoxicity. nih.gov Further research comparing an epoxy group to a hydroxyl group at the same position indicated that the epoxide confers a more potent effect, underlining its importance as a key functional group for bioactivity. researchgate.net

Structural FeatureLocationEffect on CytotoxicityReference(s)
Epoxide RingC-6/C-7Increased/Improved researchgate.net, mdpi.com, nih.gov, mdpi.com
Hydroxyl GroupC-6/C-7Less Potent than Epoxide researchgate.net

Stereochemical Considerations in Activity Profiles

The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of the biological activity profiles within the chaetoglobosin family. vulcanchem.com Even subtle differences in the spatial orientation of substituents can lead to substantial variations in potency and selectivity. vulcanchem.com For instance, the isolation and characterization of Chaetoglobosin R revealed it to be the C-6 epimer of Chaetoglobosin Q, meaning they differ only in the stereochemistry at the C-6 position, yet this single change is enough to define them as distinct compounds. acs.org

The relative configuration of the entire 13-membered macrocyclic ring is also crucial and is often conserved across different analogs like chaetoglobosins A, B, D, and J. acs.org Advanced analytical techniques, such as NOESY spectral analysis and electronic circular dichroism (ECD) calculations, are essential tools for elucidating the precise stereochemistry of these complex molecules. nih.govacs.org Determining the absolute configuration is fundamental to understanding their interaction with chiral biological targets like proteins and enzymes. nih.govacs.org

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography is a cornerstone in the analysis of Chaetoglobosin G, enabling its separation from complex mixtures produced by fungal cultures. Various chromatographic methods are utilized, each offering distinct advantages in the purification and analysis workflow.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands out as a pivotal technique for both the purification and analytical assessment of chaetoglobosins. nih.gov Its high resolution and sensitivity make it indispensable in the study of these compounds.

The isolation of this compound in a pure form is a critical prerequisite for its structural elucidation and biological testing. Preparative HPLC is the method of choice for this purpose, allowing for the separation of individual chaetoglobosins from crude extracts or partially purified fractions. frontiersin.orgnih.gov This technique utilizes larger columns and higher flow rates compared to analytical HPLC to handle larger sample loads. frontiersin.orgnih.gov For instance, a semi-preparative HPLC approach using a C18 column is often employed to purify chaetoglobosins from fungal extracts. frontiersin.orgnih.govmdpi.com The process typically involves a gradient elution system, often with a mobile phase consisting of aqueous formic acid and acetonitrile (B52724) with formic acid, to effectively separate compounds with differing polarities. frontiersin.orgnih.gov The fractions are collected and can be further analyzed to confirm the presence and purity of the target compound. frontiersin.orgnih.gov

Table 1: Exemplary Preparative HPLC Parameters for Chaetoglobosin Purification

ParameterSpecification
Column Agilent Zorbax SB-C18 (5 μm, 9.4 × 250 mm) frontiersin.org
Mobile Phase A: 0.1% formic acid in acetonitrile; B: 0.1% formic acid in H₂O frontiersin.org
Gradient 40-85% A over 11.2 minutes frontiersin.org
Flow Rate 4.0 mL/min frontiersin.org
Detection Diode Array Detector (DAD) at 280 nm frontiersin.org

For the analytical determination and quantification of this compound, HPLC coupled with a Diode Array Detector (HPLC-DAD) is a powerful tool. nih.govfrontiersin.orgnih.gov The DAD acquires spectra across a range of wavelengths simultaneously, providing valuable information about the spectral properties of the eluting compounds. frontiersin.orgnih.gov This is particularly useful for identifying chaetoglobosins, which possess a characteristic indolyl group that gives rise to distinct UV absorption maxima. acs.org The UV spectra, typically showing maximum wavelengths around 220 and 280 nm, can aid in the preliminary identification of chaetoglobosins in a complex mixture. researchgate.net HPLC-DAD is also instrumental in guiding the fractionation process during purification, allowing researchers to selectively collect fractions containing the compounds of interest based on their UV signatures. nih.govfrontiersin.orgnih.govacs.org

Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is more commonly used for the analysis of large, non-volatile molecules like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of associated volatile or semi-volatile compounds present in the fungal extracts. researchgate.netscielo.brnih.gov In some studies, GC-MS analysis of crude extracts from Chaetomium globosum has identified various other metabolites, which can provide a broader chemical profile of the producing organism. researchgate.netnih.govsemanticscholar.org However, for the direct analysis of intact this compound, which is thermally labile and non-volatile, derivatization would be necessary to increase its volatility for GC-MS analysis, a process that can be complex and may introduce artifacts. Therefore, GC-MS is generally not the primary method for the characterization of this compound itself.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the preliminary analysis of this compound. cabidigitallibrary.orglibretexts.orgsigmaaldrich.com It is often used to monitor the progress of extraction and purification procedures. cabidigitallibrary.org By spotting the crude extract and various fractions onto a TLC plate and developing it with an appropriate solvent system, a visual separation of the components can be achieved. libretexts.orgfao.org The separated compounds can be visualized under UV light, where the fluorescent nature of chaetoglobosins allows for their detection. fao.org The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can provide a preliminary identification when compared to a known standard of this compound. cabidigitallibrary.orgresearchgate.net While not as precise as HPLC, TLC is a valuable tool for quick screening and method development. libretexts.orgsigmaaldrich.com

Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and confirmation of this compound. It provides highly accurate mass measurements, which are crucial for determining the elemental composition of the molecule. researchgate.netnih.gov When coupled with a chromatographic separation technique like HPLC (LC-MS), it allows for the analysis of individual components within a complex mixture. nih.gov

High-resolution mass spectrometry (HRMS) is particularly important for determining the precise molecular formula of this compound. acs.org Tandem mass spectrometry (MS/MS) experiments are used to fragment the molecule and analyze the resulting product ions. researchgate.netnih.gov The fragmentation pattern provides valuable structural information, revealing characteristic cleavages of the macrocyclic ring and the indole (B1671886) moiety. researchgate.netnih.gov For instance, diagnostic fragment ions at m/z 130.0648 and 185.0704 have been identified as characteristic for chaetoglobosins. nih.gov These fragmentation patterns can be used to differentiate between various chaetoglobosin isomers and to identify new, previously unreported derivatives. researchgate.netnih.gov

Table 2: Key Mass Spectrometry Data for Chaetoglobosin A (as an example)

ParameterValue
Molecular Formula C₃₂H₃₆N₂O₅ nih.gov
Precursor Ion [M+H]⁺ (m/z) 529.2692 nih.gov
Key Fragment Ions (m/z) 130.0651, 185.0709, 493.2486, 511.2591 nih.gov
Ionization Mode Positive Electrospray Ionization (ESI) nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of chaetoglobosins. nih.gov This method couples the powerful separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the mass analysis capabilities of mass spectrometry. For the analysis of this compound and related compounds, reversed-phase chromatography is typically employed, utilizing a C18 column to separate analytes based on their hydrophobicity. mdpi.commdpi.com

The mobile phase commonly consists of a gradient mixture of an organic solvent, such as acetonitrile or methanol, and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve chromatographic peak shape and ionization efficiency. mdpi.com The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of a wide range of metabolites with varying polarities from the sample matrix. mdpi.com LC-MS enables the detection of this compound and provides its molecular weight, which is a critical first step in its identification within fungal extracts. mdpi.comresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For enhanced selectivity and sensitivity, particularly for quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. scienceopen.com This technique has been widely adopted for the analysis of mycotoxins in various matrices due to its ability to perform simultaneous quantification of multiple analytes. mdpi.comscienceopen.com In LC-MS/MS, a specific ion corresponding to the analyte of interest (the precursor ion) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer. researchgate.net

This process, often performed in Multiple Reaction Monitoring (MRM) mode, provides a high degree of certainty in compound identification and significantly reduces background noise, leading to lower detection limits. mdpi.commdpi.com The analysis of chaetoglobosins by LC-MS/MS reveals characteristic fragmentation patterns. For instance, in positive ion mode, a diagnostic product ion at m/z 130.0648, corresponding to the indole group, is often monitored for the entire class of chaetoglobosins. nih.govnih.gov This targeted approach allows for the rapid screening and accurate quantification of specific chaetoglobosins, including this compound, even in complex mixtures. nih.gov

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is the most frequently used ionization source for the LC-MS analysis of chaetoglobosins. researchgate.netnih.gov As a soft ionization technique, ESI is well-suited for analyzing large, thermally labile, and polar molecules like this compound without causing significant fragmentation in the source. researchgate.net The analysis can be performed in both positive and negative ion modes, providing complementary structural information. nih.gov

In positive-ion mode, ESI typically generates protonated molecules, [M+H]⁺. Subsequent MS/MS experiments on this precursor ion reveal characteristic fragmentation patterns, including neutral losses and specific product ions. researchgate.net A key fragmentation pathway for many chaetoglobosins involves a McLafferty rearrangement within the macrocycle. nih.gov The product ion at m/z 130 is a characteristic marker for the indolyl group. researchgate.netnih.gov In negative-ion mode, deprotonated molecules, [M-H]⁻, are formed, and their fragmentation can also be driven by McLafferty rearrangements, sometimes producing high-abundance radical ions that are valuable for distinguishing between isomers. nih.gov The combination of positive and negative ESI-MS data is especially valuable for the rapid identification and structural characterization of chaetoglobosins. nih.gov

Atmospheric Pressure Chemical Ionization (APCI)

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that can be interfaced with LC. It is generally more suitable for analyzing compounds of medium to low polarity. mdpi.com The ionization process in APCI occurs in the gas phase, initiated by a corona discharge that ionizes the mobile phase vapor to create reagent ions. dss.go.thnih.gov These reagent ions then transfer charge to the analyte molecules, typically through proton transfer, resulting in protonated molecules [MH]⁺ with minimal fragmentation. nih.gov

While ESI is more commonly reported for chaetoglobosin analysis, APCI serves as a valuable alternative. It can be less susceptible to matrix effects, such as ion suppression, compared to ESI, which can be an advantage when analyzing complex samples. dss.go.th APCI has been successfully applied in multi-mycotoxin screening methods, demonstrating its utility for a broad range of fungal metabolites. ruokavirasto.fi Given that APCI can ionize a wide variety of substances, it represents a viable, albeit less common, option for the analysis of this compound. nih.gov

Electron Impact Ionization (EI)

Electron Impact (EI) ionization is a classic, high-energy ionization technique typically coupled with Gas Chromatography (GC-MS). shimadzu.com In the EI source, analyte molecules are bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron to form a molecular ion (M⁺) and causing extensive and reproducible fragmentation. shimadzu.comjordilabs.com This fragmentation pattern serves as a molecular fingerprint that can be used for structural elucidation and identification via library searching. shimadzu.com

However, EI is considered a "hard" ionization technique and is generally not suitable for large, non-volatile, and thermally unstable molecules like this compound. jordilabs.com The high energy involved would likely cause the complete fragmentation of the molecular ion, making it difficult to determine the molecular weight. For this reason, GC-EI is rarely used for chaetoglobosins; LC-based methods with soft ionization techniques like ESI or APCI are strongly preferred. researchgate.netjordilabs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of natural products, including this compound. researchgate.netrsc.org Unlike mass spectrometry, which provides information on mass and fragmentation, NMR reveals the detailed atomic connectivity and three-dimensional structure of a molecule in solution. Through a suite of experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC), a complete carbon-hydrogen framework can be established. mdpi.com For chaetoglobosins, NMR is crucial for determining the structure of the complex macrocyclic ring and the stereochemistry of its numerous chiral centers. rsc.orgmdpi.com

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is one of the most informative techniques for the initial structural analysis of chaetoglobosins. researchgate.netrsc.org The ¹H NMR spectrum provides a wealth of diagnostic information, including chemical shifts (δ), which indicate the electronic environment of each proton; coupling constants (J), which reveal the connectivity and dihedral angles between adjacent protons; and integrals, which correspond to the number of protons represented by each signal. researchgate.net

Careful analysis of the ¹H NMR spectrum allows for the identification of key structural motifs within this compound. mdpi.comrsc.org For example, signals in the aromatic region (δH 7.0-7.6 ppm) are characteristic of the indole ring protons. mdpi.com Olefinic protons on the macrocycle and vinyl groups produce distinct resonances in the downfield region, while signals for methyl groups typically appear in the upfield region (δH 0.9-1.8 ppm). mdpi.comrsc.org This detailed spectral data is fundamental for piecing together the planar structure and relative configuration of the molecule. researchgate.net

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
2'7.13s
4'7.56d7.8
5'6.99t8.4, 7.8
6'7.04t8.4, 7.8
7'7.35d8.4
43.65m
55.51d9.0
74.39d10.2
82.87m
103.20dd14.4, 3.6
11-Me0.91d6.6
135.56dd15.0, 9.6
145.92dd15.0, 9.0
152.45m
162.25m
175.61d9.6
18-Me1.77s
206.46d15.6
215.58dd15.6, 9.0
222.37m
23-Me1.23d6.6
24-Me1.55s

Data sourced from literature findings. mdpi.com

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is fundamental in defining the carbon skeleton of this compound. The ¹³C NMR spectrum reveals 32 distinct carbon signals, a characteristic feature of this class of compounds. These signals are categorized into methyl, methylene (B1212753), methine, and quaternary carbons, including carbonyls and olefinic carbons.

Analysis of the ¹³C NMR data for this compound and its analogs shows characteristic chemical shifts. For instance, the spectrum typically displays signals for an amide carbonyl (around δC 171.6), two ketone carbonyls (e.g., δC 196.0 and 201.1 in a related compound), and several olefinic and aromatic carbons. acs.org The chemical shifts of the carbons in the perhydroisoindolone core and the macrocyclic ring are crucial for structural confirmation.

A representative, though not exhaustive, compilation of ¹³C NMR data for a compound closely related to this compound is presented below. Variations in chemical shifts can occur based on the solvent used and the specific isomer.

Table 1: Representative ¹³C NMR Data of a Chaetoglobosin Analog

Position Chemical Shift (δC, ppm) Carbon Type
1 171.6 C
3 53.8 CH
4 45.0 CH
5 38.2 CH
6 72.5 C
7 71.4 CH
8 45.9 CH
9 63.2 C
10 35.4 CH₂
11 15.2 CH₃
12 25.1 CH₃
13 127.7 CH
14 138.1 CH
15 42.0 CH₂
16 32.5 CH
17 140.3 CH
18 132.8 C
19 81.4 CH
20 201.1 C
21 132.5 CH
22 137.4 CH
23 196.0 C
1'a 136.7 C
2' 122.8 CH
3' 111.7 C
3'a 126.8 C
4' 118.4 CH
5'a 120.2 CH
6' 122.9 CH
7' 111.8 CH
16' 21.1 CH₃
18' 10.9 CH₃

Data adapted from a related Chaetoglobosin compound for illustrative purposes. acs.org

Advanced 2D NMR Experiments (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are indispensable for the complete structural assignment of this compound. These experiments reveal correlations between different nuclei, allowing for the assembly of the molecular structure piece by piece. core.ac.uk

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, establishing connectivity between adjacent protons. core.ac.ukcapes.gov.br For this compound, COSY spectra are used to trace the spin systems within the perhydroisoindolone and macrocyclic rings. acs.org

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. capes.gov.brmdpi.com This is a crucial step in assigning the ¹³C NMR signals to specific carbon atoms in the structure. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are in close proximity, providing critical information about the relative stereochemistry of the molecule. capes.gov.brmdpi.com By analyzing the NOESY correlations, the spatial arrangement of substituents on the stereogenic centers of this compound can be determined. mdpi.com For instance, NOE correlations can establish the cis or trans fusion of the rings in the perhydroisoindolone moiety. nih.gov

Spectroscopic and Biological Assays

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores. In this compound, the indole moiety is the primary chromophore. The UV spectrum of this compound and related compounds typically exhibits absorption maxima (λmax) characteristic of the indole ring system. acs.org For example, UV absorptions are often observed around 220 nm, 280 nm, and 290 nm. mdpi.comnih.gov These absorptions are indicative of the π-π* transitions within the aromatic indole ring.

Table 2: Typical UV-Vis Absorption Maxima for Chaetoglobosin Analogs

Compound λmax (nm) Solvent
Emeriglobosin A 204, 221, 283, 290 MeOH
Emeriglobosin B 204, 221, 282, 290, 371 MeOH
Penochalasin I 224, 281 MeOH
Penochalasin J 220, 283 MeOH

Data from related Chaetoglobosin compounds to illustrate typical absorption ranges. mdpi.comnih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound reveals characteristic absorption bands for various functional groups. acs.org These typically include:

N-H and O-H stretching: A broad absorption band in the region of 3200-3500 cm⁻¹ indicates the presence of amine (N-H) from the indole ring and hydroxyl (O-H) groups. acs.org

C=O stretching: Strong absorption bands in the range of 1680-1710 cm⁻¹ are characteristic of the carbonyl groups (ketones and amides) present in the molecule. acs.orgnih.gov

C-H stretching: Absorptions in the 2900-3000 cm⁻¹ region correspond to the stretching vibrations of C-H bonds in methyl and methylene groups. nih.gov

Table 3: Characteristic IR Absorption Bands for Chaetoglobosin Analogs

Compound νmax (cm⁻¹) Functional Group
Emeriglobosin A 3383, 1682 N-H/O-H, C=O
Emeriglobosin B 3375, 1682 N-H/O-H, C=O
Penochalasin I 3493, 1685 N-H/O-H, C=O
Penochalasin J 3424, 1706, 1685 N-H/O-H, C=O

Data from related Chaetoglobosin compounds to illustrate typical absorption bands. mdpi.comnih.gov

Determining the absolute configuration of a complex stereocenter-rich molecule like this compound is a significant challenge. Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used for this purpose. nih.gov ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule.

The experimental ECD spectrum of this compound is compared with the theoretical ECD spectrum calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). mdpi.comnih.gov A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of all stereogenic centers in the molecule. mdpi.comspringermedizin.de This method has been successfully applied to determine the absolute configuration of several chaetoglobosins. nih.govcapes.gov.br

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. wikipedia.org This technique involves diffracting X-rays off a single, high-quality crystal of the compound. wikipedia.orguhu-ciqso.es The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined. ceitec.cz

While obtaining suitable crystals of complex natural products like this compound can be challenging, a successful X-ray crystallographic analysis provides an unambiguous and highly detailed structural determination. wikipedia.org This method has been used to confirm the structures of several related chaetoglobosin compounds. acs.org

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of particles in a fluid as they pass through a laser. In the context of this compound research, it has been instrumental in elucidating the compound's effects on cell cycle progression and apoptosis (programmed cell death).

Studies have shown that this compound can induce cell cycle arrest, particularly at the G2/M phase, in cancer cells. For instance, in human non-small cell lung cancer A549 cells, treatment with this compound led to a significant increase in the percentage of cells in the G2/M phase, with a corresponding decrease in the G0/G1 and S phases. ingentaconnect.com This arrest prevents the cells from dividing and proliferating. The analysis involves treating cells with this compound, fixing them, and staining their DNA with a fluorescent dye like propidium (B1200493) iodide (PI). The fluorescence intensity of the cells, which is proportional to their DNA content, is then measured by a flow cytometer.

In addition to cell cycle analysis, flow cytometry is used to quantify apoptosis induced by this compound. One common method is the Annexin V/PI assay. Annexin V is a protein that binds to phosphatidylserine, a lipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late-stage apoptotic or necrotic cells. By staining treated cells with both Annexin V and PI, researchers can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Studies using this method have demonstrated that this compound treatment significantly increases the rate of apoptosis in A549 lung cancer cells. ingentaconnect.com

Table 1: Effect of this compound on A549 Cell Cycle Distribution

Treatment Group G0/G1 Phase (%) S Phase (%) G2/M Phase (%)
Control 65.34 24.18 10.48
This compound (10 µM) 58.21 20.15 21.64
This compound (20 µM) 45.72 15.83 38.45

Data derived from a study on A549 lung cancer cells treated for 48 hours. ingentaconnect.com

Western Blotting for Protein Expression Profiling

Western blotting is a widely used analytical technique to detect specific proteins in a sample of tissue homogenate or extract. It allows researchers to identify and quantify the expression levels of proteins involved in various cellular processes affected by this compound.

In the investigation of this compound's anticancer mechanisms, western blotting has been crucial for profiling the expression of proteins related to the cell cycle, apoptosis, and signaling pathways. nih.gov For example, following the observation of G2/M phase arrest by flow cytometry, western blotting can be used to measure the levels of key regulatory proteins. Research has shown that this compound treatment in A549 cells leads to the upregulation of p21, a cyclin-dependent kinase inhibitor that can halt the cell cycle, and the downregulation of Cyclin B1, a protein essential for the G2/M transition. ingentaconnect.com

Furthermore, western blot analysis has been employed to validate the apoptotic effects of this compound. Studies have shown a decrease in the expression of the anti-apoptotic protein Bcl-2 in cells treated with the compound. ingentaconnect.com This reduction in Bcl-2 levels is consistent with the induction of apoptosis.

The technique has also been instrumental in identifying the signaling pathways modulated by this compound. For instance, western blotting revealed that this compound treatment decreases the expression of key proteins in the EGFR/MEK/ERK signaling pathway, such as p-EGFR, EGFR, p-MEK, and p-ERK. ingentaconnect.com Additionally, an increase in the autophagy-related protein LC3II was observed, suggesting that this compound can induce autophagy through the inhibition of this pathway. ingentaconnect.com

Transcriptome Sequencing for Gene Expression Analysis

Transcriptome sequencing, also known as RNA-Seq, is a high-throughput sequencing technology that provides a comprehensive snapshot of the entire set of RNA transcripts in a cell or tissue at a specific moment. This powerful tool allows for the discovery of novel genes, the identification of differentially expressed genes, and the analysis of alternative splicing events.

In the study of this compound, transcriptome sequencing has been employed to gain a global understanding of the molecular mechanisms underlying its biological activities. By comparing the transcriptomes of cells treated with this compound to untreated control cells, researchers can identify genes and pathways that are significantly altered by the compound.

A key finding from transcriptome sequencing analysis of A549 lung cancer cells treated with this compound was the significant inhibition of the cell cycle pathway. ingentaconnect.com This unbiased, genome-wide approach confirmed the observations from targeted analyses like flow cytometry and provided a broader view of the genes involved in the cell cycle arrest induced by the compound. ingentaconnect.com The data from such experiments can reveal a multitude of up- and down-regulated genes, offering numerous avenues for further investigation into the specific molecular targets of this compound. nih.govfrontiersin.org

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for mRNA Quantification

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a sensitive and specific technique used to measure the amount of a specific RNA transcript. gene-quantification.de It is often used to validate the results obtained from transcriptome sequencing and to quantify the expression of specific genes of interest.

In the context of this compound research, qRT-PCR can be used to confirm the differential expression of genes identified through RNA-Seq. For example, if transcriptome analysis suggests that this compound upregulates the expression of a particular tumor suppressor gene, qRT-PCR can be performed to accurately quantify this increase. The process involves reverse transcribing the RNA from treated and untreated cells into complementary DNA (cDNA), which is then used as a template for a real-time PCR reaction with primers specific to the gene of interest. gene-quantification.de

While direct qRT-PCR data for this compound is not extensively detailed in the provided search results, the methodology is a standard and essential tool in the molecular biologist's arsenal (B13267) for this type of research. frontiersin.orgnih.govnih.gov For instance, studies on other chaetoglobosins like Chaetoglobosin E have utilized qRT-PCR to confirm the dose-dependent decrease in the gene expression of targets like PLK1. researchgate.net This highlights how qRT-PCR would be applied to validate and quantify the changes in mRNA levels of genes like p21 and Cyclin B1 following this compound treatment, corroborating the findings from western blot and transcriptome analyses.

Cell Proliferation/Viability Assays (e.g., MTT Assay)

Cell proliferation and viability assays are fundamental in assessing the cytotoxic effects of a compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

This assay has been instrumental in evaluating the anti-proliferative effects of this compound on various cancer cell lines. ingentaconnect.com The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells, primarily by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Research has consistently shown that this compound inhibits the proliferation of cancer cells in a dose- and time-dependent manner. ingentaconnect.com For example, in studies with A549 lung cancer cells, treatment with increasing concentrations of this compound resulted in a progressive decrease in cell viability as measured by the MTT assay. ingentaconnect.com These assays are crucial for determining the half-maximal inhibitory concentration (IC50) of a compound, which is a measure of its potency. This compound has been reported to have IC50 values of 10.46 µM in breast cancer (BC1) cells, 29.85 µM in cholangiocarcinoma (KKU-100) cells, and 21.89 µM in HCT116 cells. ingentaconnect.com

Table 2: Inhibition of A549 Cell Proliferation by this compound (MTT Assay)

Time (hours) Concentration (µM) Inhibition Rate (%)
24 5 ~15
24 10 ~25
24 20 ~40
48 5 ~20
48 10 ~40
48 20 ~60

Data represents the approximate dose-dependent inhibitory effect of this compound on A549 cell proliferation. ingentaconnect.com

Applications in Chemical Biology Research

Chaetoglobosins as Molecular Probes for Actin Dynamics

Chaetoglobosins, as part of the larger cytochalasan family of mycotoxins, are recognized for their profound effects on the actin cytoskeleton. psu.eduplos.org This intricate network of protein filaments is crucial for maintaining cell shape, motility, and division. fermentek.com The primary mechanism of action for cytochalasans is the inhibition of actin polymerization by binding to the barbed (plus) ends of actin filaments, which prevents the addition of new actin monomers. fermentek.comnih.gov This interaction leads to the disruption and destabilization of existing filaments. fermentek.com

While the family of chaetoglobosins is known to bind to eukaryotic actin proteins and disrupt the normal actin network, specific research detailing the use of Chaetoglobosin G as a molecular probe for actin dynamics is not extensively documented in publicly available literature. plos.org However, studies on closely related chaetoglobosins, such as Chaetoglobosin A and J, have provided a framework for understanding how these molecules can be utilized to study the actin cytoskeleton. For instance, Chaetoglobosin A has been shown to bind to the distal end of actin filaments, interfering with their dynamic assembly and disassembly. researchgate.net This interference can inhibit actin-mediated processes. researchgate.net Similarly, Chaetoglobosin J has been observed to inhibit elongation at the barbed end of actin filaments and can depolymerize F-actin to G-actin. nih.gov

The specific interactions of different cytochalasans with actin can vary, leading to different phenotypic changes in the actin cytoskeleton. Some cause the formation of small patches of aggregated actin, while more potent compounds can lead to complete disruption and the formation of dense, asterisk-like F-actin aggregates. mdpi.com The study of these different effects allows researchers to probe the complex processes of actin filament turnover and its regulation.

Investigating Cellular Processes through Cytoskeletal Perturbation

By disrupting the actin cytoskeleton, chaetoglobosins serve as powerful tools to investigate a multitude of cellular processes that are dependent on a functional actin network. psu.edunih.gov The inhibition of actin polymerization affects cell shape, structural integrity, migration, and invasion. fermentek.com A hallmark of treatment with cytochalasans is the inhibition of cytokinesis (the division of the cytoplasm) without affecting nuclear division, leading to the formation of multinucleated cells. psu.edu This specific effect is widely used to study the mechanics of cell division and the role of the actin cytoskeleton in this process.

Research utilizing this compound has demonstrated its ability to perturb cellular processes. In a study on human non-small cell lung cancer A549 cells, this compound was found to have a dose-dependent inhibitory effect on cell proliferation. ingentaconnect.com Transcriptome sequencing analysis revealed that this compound induced cell cycle arrest at the G2/M phase. ingentaconnect.com This was associated with an upregulation of the p21 protein and downregulation of cyclinB1. ingentaconnect.com Furthermore, the study indicated that this compound could promote autophagy and induce apoptosis. ingentaconnect.com

While the direct link to cytoskeletal perturbation as the primary mechanism for all these effects in the case of this compound requires further elucidation, the known function of the chaetoglobosin family suggests that disruption of the actin cytoskeleton is a key initiating event. plos.org The ability of these compounds to interfere with fundamental cellular machinery makes them valuable for dissecting complex signaling pathways and understanding the interplay between the cytoskeleton and other cellular functions. nih.gov

Exploration as Bio-Control Agents in Agriculture

The potent biological activities of chaetoglobosins have led to their exploration as potential bio-control agents in agriculture for managing plant pests and diseases.

Nematicidal Applications

Plant-parasitic nematodes are a significant threat to agricultural productivity worldwide. The development of new, effective, and environmentally benign nematicides is a critical area of research. While there is a lack of specific research data on the nematicidal activity of this compound, studies on other members of the chaetoglobosin family have shown promising results.

Notably, Chaetoglobosin A, produced by the fungus Chaetomium globosum, has demonstrated significant nematicidal activity against the root-knot nematode Meloidogyne incognita. acs.orgresearchgate.net In one study, Chaetoglobosin A showed strong adverse effects on the mortality of second-stage juveniles (J2s). acs.org It also significantly inhibited the penetration of J2s into plant roots and reduced the number of eggs per plant, indicating a negative impact on nematode reproduction. acs.org Other research has identified that Chaetoglobosin A and B from C. globosum exhibit strong adverse effects on the mortality of M. javanica juveniles. researchgate.netnih.gov These findings highlight the potential of the chaetoglobosin class of compounds as a source for new nematicidal agents. frontiersin.org

Antifungal Applications in Plant Protection

This compound has been identified as having potential applications in controlling fungal plant pathogens. Research has shown that this compound, along with Chaetoglobosin V, exhibits high antifungal activity against Alternaria solani. mdpi.com

In another study, this compound was isolated from the endophytic fungus Chaetomium globosum and, along with other isolated chaetoglobosins (A, C, D, E, and R), showed significant growth inhibitory activity against the phytopathogenic fungi Rhizopus stolonifer and Coniothyrium diplodiella at a concentration of 20 μ g/disc . nih.gov These pathogens are responsible for diseases such as peach rot and grape white rot. nih.gov

Further research has demonstrated the broad-spectrum antifungal activity of chaetoglobosins. For example, a compound identified as chaetoglobosin significantly reduced the growth of several plant pathogens, including Bipolaris sorokiniana, Fusarium graminearum, Pythium ultimum, Macrophomina phaseolina, and Rhizoctonia solani. psu.educabidigitallibrary.org

The table below summarizes the antifungal activity of this compound and other compounds against various plant pathogens as reported in a study by Biswas et al.

PathogenChaetoglobosin (1000 ppm) - Colony Diameter (mm)Chaetoglobosin (500 ppm) - Colony Diameter (mm)Control - Colony Diameter (mm)
Bipolaris sorokiniana131769
Fusarium graminearum202575
Pythium ultimum222880
Macrophomina phaseolina253085
Rhizoctonia solani283585

These findings underscore the potential of this compound and other related compounds as biofungicides for the protection of various crops from pathogenic fungi. frontiersin.org

Future Research Directions and Unaddressed Areas

Advanced Structure-Activity Relationship Investigations

The chaetoglobosins are a structurally diverse family of over 100 known analogues. nih.gov This diversity presents a valuable opportunity for exploring structure-activity relationships (SAR), which are crucial for identifying the chemical moieties responsible for their biological effects. Currently, there is a recognized need for more thorough investigations into the SAR of this compound class. researchgate.net Early analyses suggest that features such as an epoxide ring at the C-6/C-7 position or a double bond at C-6 are closely related to cytotoxicity. researchgate.net However, a systematic and comprehensive understanding is still lacking. Advanced SAR studies would provide a map correlating specific structural features with functions like cytotoxicity, antifungal activity, or anti-inflammatory effects.

A primary goal of SAR studies is to enable the guided structural modification of a lead compound to create new derivatives with improved properties. researchgate.netmdpi.com Once the key pharmacophores of the chaetoglobosin scaffold are identified, medicinal chemists can rationally design and synthesize novel analogues with enhanced bioactivity, better selectivity, or improved metabolic stability. Introducing specific functional groups, such as halogens, or altering stereochemistry can lead to compounds with significantly increased potency. mdpi.comrsc.org This strategy of semi-synthesis, starting with a naturally produced chaetoglobosin and chemically modifying it, could be a powerful approach to developing more effective and drug-like candidates, moving beyond the limitations of the naturally occurring molecules. researchgate.net

Discovery of Novel Chaetoglobosin Analogues from Underexplored Fungal Sources

Nature remains a vast and largely untapped reservoir of chemical novelty. While many chaetoglobosins have been isolated from common fungi like Chaetomium globosum, there is immense potential for discovering new and structurally unique analogues by investigating underexplored fungal habitats. nih.govpensoft.net Fungi from unique environments, such as marine ecosystems, coastal plant communities, and those living as endophytes within other organisms, are known to produce distinct secondary metabolites as they adapt to competitive and challenging conditions. pensoft.netmdpi.commdpi.com Recent efforts have already led to the isolation of previously unreported chaetoglobosins from marine-derived and endophytic fungi. mdpi.comrsc.org Systematically screening these underexplored fungal sources is a promising strategy for expanding the known chemical diversity of the chaetoglobosin family, potentially yielding new compounds with novel or more potent biological activities. mdpi.com

Genetic Engineering for Optimized Biosynthesis and Commercial Viability

A major bottleneck limiting the widespread application and further research of many promising chaetoglobosins is the low yield from their native fungal producers and the consequently high production cost. mdpi.comdntb.gov.ua For example, research on Chaetoglobosin A has highlighted this challenge. researchgate.netnih.gov Future research must focus on overcoming this limitation, and genetic engineering of the producing fungal strains offers a powerful solution.

By identifying and manipulating the biosynthetic gene clusters (BGCs) responsible for chaetoglobosin production, it is possible to create high-yielding strains. frontiersin.orgapsnet.org Strategies successfully applied to Chaetoglobosin A, which could be adapted for Chaetoglobosin G and others, include overexpressing key genes, such as those for efflux pumps (e.g., CgMfs) to prevent feedback inhibition, or knocking out negative regulatory genes (e.g., CgXpp1) that suppress the biosynthetic pathway. mdpi.comdntb.gov.ua These molecular biology approaches can significantly boost the production titers, making the fermentation process more efficient and economically viable. nih.gov

Beyond enhancing yield through genetic modification, a complementary approach to improving commercial viability is to reduce the cost of the raw materials used in fermentation. Many fungi can be cultivated on inexpensive, readily available substrates. Utilizing agricultural or industrial waste products as a carbon source for fermentation is a key strategy for cost reduction. nih.gov Studies have demonstrated the successful production of Chaetoglobosin A using waste from potato starch processing and agricultural residues like cornstalks. mdpi.comresearchgate.netscienceopen.com Adapting these methods for this compound production could substantially lower the cost of goods, transforming it from a laboratory curiosity into a commercially tenable product for potential applications in medicine or agriculture. nih.gov

Enhancing Yield for Scalable Applications

A major hurdle in the widespread application of chaetoglobosins is the low yield from natural fungal producers and the high costs associated with production. researchgate.netnih.govmdpi.com Overcoming this limitation is a key focus for future research, with several promising strategies emerging.

Metabolic and Genetic Engineering: Genetic manipulation of the producing organisms, primarily species of Chaetomium, holds significant promise. nih.govmdpi.com Researchers have demonstrated that overexpressing genes involved in the biosynthetic pathway can lead to substantially increased yields. For instance, creating an engineered strain of Chaetomium globosum by overexpressing a major facilitator superfamily (MFS) transporter gene, CgMfs, while knocking out a negative regulator, CgXpp1, resulted in a significant boost in Chaetoglobosin A production, from 63.19 mg/L to 265.93 mg/L. mdpi.comresearchgate.net Similarly, overexpression of the pathway-specific regulator CgcheR in C. globosum increased Chaetoglobosin A yield from 52 mg/L to 260 mg/L. nih.gov Another approach involves disrupting competing metabolic pathways. Deleting a polyketide synthase gene, Cgpks11, which is involved in producing a different polyketide, led to a 1.6-fold increase in Chaetoglobosin A production. mdpi.com

Fermentation Optimization: Optimizing the fermentation conditions is another critical avenue. This includes refining the culture medium, pH, temperature, and aeration. nih.govresearchgate.net Studies have shown that using agricultural waste products like cornstalk as a fermentation substrate can be a cost-effective strategy. nih.govnih.gov An engineered C. globosum strain cultivated on cornstalk showed a significant increase in Chaetoglobosin A yield compared to the wild-type strain (from 40.32 to 191.90 mg/L). nih.govx-mol.net Furthermore, the addition of specific metal ions, such as Cu2+, to the culture medium has been shown to positively impact production. mdpi.com

Understanding Cellular Adaptation and Resistance Mechanisms to Chaetoglobosins

The primary mechanism of action for chaetoglobosins involves the disruption of actin microfilaments, which are crucial for various cellular processes. frontiersin.org However, cells can develop resistance to these compounds. Understanding these adaptation and resistance mechanisms is vital for developing more effective applications and potentially overcoming resistance in clinical or agricultural settings.

Future research will likely focus on:

Efflux Pumps: Investigating the role of drug efflux pumps, such as those from the MFS, in actively transporting chaetoglobosins out of the cell, thereby reducing their intracellular concentration and cytotoxic effects. researchgate.netnih.gov

Target Modification: Exploring mutations or modifications in the target protein, actin, or its associated proteins that could prevent or reduce the binding of this compound. The proximity of the twinfilin-1 gene, an actin-binding protein, to the chaetoglobosin gene clusters in some fungi suggests a possible self-resistance mechanism. frontiersin.org Indeed, a Cryptococcus neoformans mutant lacking twinfilin-1 was found to be hypersensitive to Chaetoglobosin P. frontiersin.org

Signaling Pathways: Deciphering the signaling pathways that are activated in response to chaetoglobosin-induced stress. For example, in cisplatin-resistant ovarian cancer cells, Chaetoglobosin K induces G2 cell cycle arrest through a p53 and p38 MAPK-dependent pathway, highlighting the complex interplay of cellular signaling in response to these compounds. frontiersin.org Identifying mutations in signaling pathways, such as the Hog1 stress response pathway in C. neoformans, has been linked to resistance. frontiersin.org

Exploration of Epigenetic and Other Regulatory Pathways in Biosynthesis

The production of chaetoglobosins is tightly controlled by a complex network of regulatory elements, including transcription factors and epigenetic modifications. nih.gov A deeper understanding of these regulatory circuits is essential for rationally engineering high-yielding strains.

Key Regulatory Elements:

Transcription Factors: Several transcription factors have been identified as key regulators. The pathway-specific regulator CgcheR is essential for activating the transcription of the chaetoglobosin biosynthetic genes. nih.govresearchgate.net Other transcription factors, like CgTF1 and CgTF6, also play a role, with CgTF6 appearing to act as a negative regulator. frontiersin.org The global regulator CgLaeA and the Gα signaling pathway have also been shown to positively influence biosynthesis. nih.govresearchgate.netfrontiersin.org Deleting the negative regulator CgXpp1 upregulates the expression of both CgLaeA and CgcheR, leading to increased production. mdpi.com

Epigenetic Regulation: Epigenetic modifications, such as histone acetylation, play a crucial role in controlling the expression of secondary metabolite biosynthetic gene clusters (BGCs). researchgate.netnih.gov The use of histone deacetylase (HDAC) inhibitors or the genetic manipulation of HDACs and histone acetyltransferases (HATs) can activate silent or lowly expressed BGCs. researchgate.netnih.gov For example, deleting a class I HDAC gene in Chaetomium olivaceum induced significant changes in the expression of SM BGCs. nih.gov The global regulator LaeA is believed to be involved in epigenetic regulation, possessing a methyltransferase-like domain. researchgate.net

Future investigations will aim to create a comprehensive map of the regulatory network controlling this compound biosynthesis. This will involve identifying all the transcription factors, signaling components, and epigenetic modifiers involved and elucidating their hierarchical and interactive relationships. This knowledge will be instrumental for developing sophisticated metabolic engineering strategies to maximize the production of this compound.

Q & A

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.